molecular formula C27H26O2P2 B12823604 1,2-Bis(diphenylphosphinyl)propane

1,2-Bis(diphenylphosphinyl)propane

Cat. No.: B12823604
M. Wt: 444.4 g/mol
InChI Key: ABMLZCZYDUJKPL-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The chemical identity of 1,2-bis(diphenylphosphino)propane is defined by its molecular structure, stereochemistry, and systematic nomenclature. The compound’s IUPAC name is [(2R)-1-diphenylphosphanylpropan-2-yl]-diphenylphosphane, reflecting its propane backbone substituted with diphenylphosphine groups at the 1- and 2-positions. Its CAS registry number, 67884-32-6, uniquely identifies it in chemical databases.

Table 1: Key Chemical Identifiers of 1,2-Bis(diphenylphosphino)propane

Property Value Source
Molecular Formula C₂₇H₂₆P₂
Molecular Weight 412.45 g/mol
Melting Point 68–73°C
Optical Activity ([α]²⁰/D) +184° (c = 1.0 in acetone)
SMILES Notation CC@HP(C₃=CC=CC=C₃)C₄=CC=CC=C₄

Synonyms for this compound include R-Prophos, (R)-(+)-bis(1,2-diphenylphosphino)propane, and (R)-propane-1,2-diylbis(diphenylphosphine). Its chirality arises from the R-configuration at the central carbon atom, which dictates its enantioselective behavior in catalytic systems.

Historical Development in Organophosphorus Chemistry

The synthesis of 1,2-bis(diphenylphosphino)propane emerged during the mid-20th century, coinciding with advancements in asymmetric catalysis. Early work by Knowles and Noyori highlighted the importance of chiral phosphine ligands in hydrogenation reactions, spurring interest in structurally tunable bisphosphines. R-Prophos was first synthesized via nucleophilic substitution of (S)-(-)-1,2-propanediol di-p-tosylate with triphenylphosphine, a method that remains foundational for preparing enantiopure phosphine ligands.

The compound gained prominence in the 1980s as a ligand for rhodium- and palladium-catalyzed asymmetric hydrogenations and cross-coupling reactions. Its ability to induce high enantiomeric excess (ee) in products such as chiral alcohols and amines solidified its utility in pharmaceutical synthesis. For example, R-Prophos-palladium complexes have been employed in asymmetric allylic alkylations, enabling the production of non-racemic tertiary carbon centers.

Position Within Bisphosphine Ligand Family

Bisphosphine ligands are classified by their backbone length, bite angle, and electronic properties. 1,2-Bis(diphenylphosphino)propane belongs to the propane-1,2-diylbis(phosphine) subclass, distinguished by its three-carbon spacer and chiral center.

Table 2: Comparison of 1,2-Bis(diphenylphosphino)propane with Related Ligands

Ligand Backbone Length Bite Angle (°) Key Applications
1,2-Bis(diphenylphosphino)propane (R-Prophos) 3 carbons 72–75 Asymmetric hydrogenation, allylic alkylation
1,3-Bis(diphenylphosphino)propane (dppp) 3 carbons 85–90 Kumada coupling, ethylene polymerization
1,1'-bis(diphenylphosphino)ferrocene (dppf) Rigid ferrocene 95–100 Suzuki-Miyaura coupling, C–H activation

Unlike its 1,3-substituted analog dppp, which exhibits a larger bite angle suitable for stabilizing square-planar metal complexes, R-Prophos’s shorter backbone and chiral configuration favor tetrahedral or trigonal-bipyramidal geometries in metal centers, enhancing stereochemical control. Its electron-donating diphenylphosphine groups further modulate metal reactivity, enabling selective substrate activation.

The ligand’s enantiopurity is critical for asymmetric induction. For instance, in rhodium-catalyzed hydrogenations of α-dehydroamino acids, R-Prophos achieves ee values exceeding 90%, outperforming achiral bisphosphines like dppp. This stereochemical precision underpins its enduring relevance in synthetic organic chemistry.

Properties

Molecular Formula

C27H26O2P2

Molecular Weight

444.4 g/mol

IUPAC Name

[2-diphenylphosphorylpropyl(phenyl)phosphoryl]benzene

InChI

InChI=1S/C27H26O2P2/c1-23(31(29,26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-30(28,24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3

InChI Key

ABMLZCZYDUJKPL-UHFFFAOYSA-N

Canonical SMILES

CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation via Di-p-tosylate Intermediate and Triphenylphosphine

One classical approach to synthesize 1,2-bis(diphenylphosphinyl)propane involves the reaction of (S)-(-)-1,2-propanediol di-p-tosylate with triphenylphosphine. This method is a multistep process:

  • The di-p-tosylate derivative of 1,2-propanediol serves as the electrophilic substrate.
  • Triphenylphosphine acts as the nucleophile, displacing the tosylate groups to form the diphenylphosphino-substituted propane.
  • Subsequent oxidation of the diphenylphosphine groups yields the diphenylphosphinyl functionalities.

This method was reported by Fryzuk and Bosnich (1978) and involves careful control of reaction conditions to optimize yield and stereochemistry. The molecular formula of the product is C27H26P2 with a molecular weight of 412.44 g/mol.

Step Reagents/Conditions Notes
1 (S)-(-)-1,2-propanediol di-p-tosylate Electrophilic substrate
2 Triphenylphosphine Nucleophilic substitution
3 Oxidation (e.g., with H2O2 or other oxidants) Converts phosphine to phosphinyl

This route is well-established but involves multiple steps and requires purification at each stage.

Lithium-Mediated Synthesis Using Triphenylphosphine and Alkyl Halides

A more recent and industrially scalable method involves the reaction of metallic lithium with triphenylphosphine to generate diphenylphosphino lithium intermediates, followed by reaction with alkyl halides such as tert-butyl chloride or other alkyl chlorides/bromides.

  • Metallic lithium reacts with triphenylphosphine under inert atmosphere to form diphenylphosphino lithium and phenyl lithium.
  • The phenyl lithium is decomposed by adding alkyl halides at low temperature.
  • The diphenylphosphino lithium intermediate then reacts with a suitable alkyl dihalide or di-substituted alkane to form the bis(diphenylphosphino)alkane.
  • The product is isolated by filtration, washing, and recrystallization.

This method avoids the use of expensive tosylate intermediates but requires strict low-temperature control and inert atmosphere to prevent side reactions. The yield is generally higher than the tosylate method, and the process is more amenable to scale-up.

Step Reagents/Conditions Notes
1 Metallic lithium + triphenylphosphine Formation of diphenylphosphino lithium
2 Low temperature addition of alkyl halide Decomposition of phenyl lithium
3 Addition of alkyl dihalide or di-substituted alkane Formation of bis(diphenylphosphino)alkane
4 Filtration, washing, recrystallization Product isolation

The reaction is typically conducted under nitrogen atmosphere with solvents such as tetrahydrofuran (THF).

Direct Double Addition of Phosphine Oxides to Alkynes Followed by Reduction

A more modern synthetic strategy involves the double addition of diphenylphosphine oxide to alkynes (e.g., acetylene derivatives) in the presence of catalysts or bases, followed by reduction to the corresponding bis(diphenylphosphino)alkane.

  • Diphenylphosphine oxide reacts with alkynes under heating (e.g., 130 °C) in solvents like dimethyl sulfoxide (DMSO) with additives such as potassium fluoride and calcium carbide.
  • The reaction proceeds via nucleophilic addition to the alkyne, forming bis(phosphine oxide) intermediates.
  • These intermediates are then reduced using hydrosilanes such as trichlorosilane (HSiCl3) in toluene under inert atmosphere to yield the bis(diphenylphosphino)alkane.
  • Purification is done by extraction and chromatography.

This method is atom-economic and allows for the preparation of various bis(diphenylphosphino)alkanes with different alkyl chain lengths. It is also adaptable for isotopically labeled compounds and unsymmetric derivatives.

Step Reagents/Conditions Notes
1 Diphenylphosphine oxide + alkyne + KF + CaC2 Double addition at 130 °C in DMSO
2 Filtration and extraction Removal of inorganic salts
3 Reduction with HSiCl3 in toluene at 100 °C Conversion to bis(diphenylphosphino)alkane
4 Purification by chromatography Isolation of pure product

Alternative Methods and Notes

  • Some patents describe improved methods that avoid the use of tert-butyl chloride by adding water to convert phenyl lithium intermediates into diphenylphosphine alkane, followed by alkaline treatment and heating to complete the reaction. This method offers higher yield and lower cost, suitable for industrial scale-up.
  • The choice of base in alkaline treatment can vary: sodium hydroxide, potassium hydroxide, lithium hydroxide, or sodium carbonate solutions have been used.
  • Reaction temperatures typically range from ambient to 80 °C during the coupling steps.
  • Purification often involves recrystallization from suitable solvents to obtain high-purity products.

Summary Table of Preparation Methods

Method Key Reagents/Intermediates Reaction Conditions Advantages Disadvantages
Tosylate displacement with triphenylphosphine (S)-(-)-1,2-propanediol di-p-tosylate, triphenylphosphine Multistep, moderate temperature Established, stereospecific Multistep, moderate yield
Lithium-mediated phosphino lithium route Metallic lithium, triphenylphosphine, alkyl halides Low temperature, inert atmosphere High yield, scalable Requires strict conditions
Double addition of phosphine oxide to alkynes + reduction Diphenylphosphine oxide, alkynes, KF, CaC2, HSiCl3 Heating at 100-130 °C, inert atmosphere Atom-economic, versatile Requires specialized reagents
Water addition and alkaline treatment (patent method) Metallic lithium, triphenylphosphine, water, alkaline solution Ambient to 80 °C, nitrogen atmosphere High yield, cost-effective Newer method, less widespread

Research Findings and Practical Considerations

  • The lithium-mediated method and the water/alkaline treatment patent method are preferred for industrial synthesis due to higher yields and cost efficiency.
  • The double addition method offers flexibility for synthesizing isotopically labeled or unsymmetric derivatives, valuable in research applications.
  • Reaction monitoring by NMR and IR spectroscopy confirms the formation of diphenylphosphino intermediates and final diphenylphosphinyl products.
  • Thermal stability and purity of the final product can be assessed by thermogravimetric analysis and melting point determination, ensuring suitability for catalytic applications.

Chemical Reactions Analysis

Types of Reactions

Propane-1,2-diylbis(diphenylphosphine oxide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propane-1,2-diylbis(diphenylphosphine oxide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propane-1,2-diylbis(diphenylphosphine oxide) involves its ability to coordinate with metal ions through its phosphorus atoms. This coordination forms stable complexes that can participate in various catalytic cycles. The compound’s ability to stabilize transition states and intermediates makes it valuable in catalysis .

Comparison with Similar Compounds

1,3-Bis(diphenylphosphino)propane (CAS 6737-42-4)

This isomer positions the phosphine groups on the terminal carbons of propane. Key differences include:

Property 1,2-Bis(diphenylphosphinyl)propane 1,3-Bis(diphenylphosphino)propane
Bite Angle Smaller (~72°) Larger (~92°)
Chirality Chiral (R/S configuration possible) Achiral (symmetric structure)
Applications Asymmetric hydrogenation Non-stereoselective catalysis, polymer synthesis

The 1,3-isomer’s larger bite angle enhances its utility in stabilizing bulkier metal complexes, whereas the 1,2-isomer’s chirality enables enantioselectivity in pharmaceutical intermediates .

Comparison with Ethane-Backbone Analogues

1,2-Bis(diphenylphosphino)ethane (dppe, CAS 1663-45-2)

dppe replaces propane with ethane, shortening the carbon backbone:

Property This compound dppe
Backbone Length Propane (3 carbons) Ethane (2 carbons)
Bite Angle ~72° ~85°
Metal Affinity Prefers larger metals (e.g., Ru, Pt) Binds smaller metals (e.g., Pd, Ni)

dppe’s shorter backbone increases rigidity, making it ideal for cross-coupling reactions, while Prophos’s flexibility suits asymmetric transformations .

Comparison with Tridentate Ligands

Triphos ([2-(diphenylphosphino)methyl]-2-methylpropane-1,3-diylbis(diphenylphosphine))

Triphos features three phosphine groups, enabling tridentate coordination:

Property This compound Triphos
Denticity Bidentate Tridentate
Applications Asymmetric catalysis Multi-metal cluster synthesis
Complex Stability Moderate High (due to chelate effect)

Physical Properties

Compound Molecular Weight (g/mol) Solubility Stability
This compound 412.45 Soluble in THF, toluene Air-sensitive
1,3-Bis(diphenylphosphino)propane 412.45 Similar to 1,2-isomer Less air-sensitive

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